molecular formula C27H22ClN5O3 B2709890 N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029770-62-4

N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2709890
CAS No.: 1029770-62-4
M. Wt: 499.96
InChI Key: STGCLOVEQFBCRR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a novel, synthetically-derived small molecule designed for chemical biology and drug discovery research. This compound features a complex bi-cyclic 1,8-naphthyridin-4-one core scaffold, a structure class recognized for its potential to imitate endogenous ligands and interact with a variety of biological targets (Synthesis and inverse virtual screening of new bi-cyclic structures towards cancer-relevant cellular targets). The molecular architecture is further functionalized with a 1,2,4-oxadiazole moiety and a chlorobenzyl group, enhancing its scaffold diversity and potential for selective target binding. The primary research application of this compound is in the field of oncology, particularly for the identification and validation of new cellular targets involved in cancer pathogenesis. Its proposed mechanism of action involves potent and selective inhibition of key cellular proteins that promote growth, proliferation, and metabolism in cancer cells. As a research-grade tool, this compound is ideal for conducting inverse virtual screening (iVS) studies, where it can be computationally screened against a panel of cancer-relevant proteins to identify its most promising biological targets (Synthesis and inverse virtual screening of new bi-cyclic structures towards cancer-relevant cellular targets). It also serves as a high-value hit candidate for subsequent structure-activity relationship (SAR) studies and lead optimization campaigns, enabling the development of more potent and drug-like analogues. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-16-3-8-19(9-4-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-5-17(2)30-26)15-23(34)29-13-18-6-10-20(28)11-7-18/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGCLOVEQFBCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide (CAS Number: 1029770-62-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to compile detailed information regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a naphthyridine core and an oxadiazole moiety. The key properties of the compound are summarized in the following table:

PropertyValue
Molecular Formula C27H22ClN5O3
Molecular Weight 499.9 g/mol
CAS Number 1029770-62-4
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxadiazole and naphthyridine units are known for their roles in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may inhibit specific protein kinases involved in signaling pathways related to cancer and neurodegenerative diseases .

Biological Activities

The compound exhibits a range of biological activities, including:

1. Anticancer Activity

  • Studies have shown that derivatives containing the oxadiazole moiety often demonstrate significant anticancer properties. For example, similar compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving caspase activation and p53 expression modulation .

2. Antimicrobial Activity

  • The naphthyridine structure is associated with antimicrobial properties. In vitro assays have indicated that compounds with similar scaffolds can inhibit bacterial growth, suggesting potential applications in treating infections .

3. Neuroprotective Effects

  • There is emerging evidence that compounds like this compound may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders such as Parkinson's disease .

Case Studies

Recent studies have evaluated the biological effects of related compounds:

Study 1: Anticancer Efficacy

  • A study on a similar oxadiazole derivative showed an IC50 value of 0.65 μM against MCF-7 cells, indicating potent anticancer activity. The mechanism was linked to cell cycle arrest at the G0-G1 phase .

Study 2: Neuroprotective Potential

  • Another investigation assessed the neuroprotective properties of a related naphthyridine derivative, demonstrating significant inhibition of MAO-B with an IC50 value of 8.19 µM, suggesting potential for treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to sensitize cancer cells to cisplatin treatment. The oxadiazole moiety plays a crucial role in enhancing the lipophilicity and cellular uptake of the drug, promoting its efficacy against various cancer cell lines .

Antimicrobial Properties

Research indicates that compounds containing naphthyridine and oxadiazole structures exhibit significant antimicrobial activity. N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide has shown effectiveness against a range of bacterial strains, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase . This positions it as a candidate for developing anti-inflammatory medications.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated sensitization of cancer cells to cisplatin; enhanced cellular uptake due to oxadiazole moiety.
Antimicrobial EfficacyEffective against multiple bacterial strains; potential for development as an antimicrobial agent.
Anti-inflammatory PotentialIn silico docking studies indicate inhibition of lipoxygenase; promising for anti-inflammatory drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name / ID Core Structure Position 3 Substituent logP* Molecular Weight Notable Functional Groups
Target Compound 1,8-Naphthyridine 3-(p-Tolyl)-1,2,4-oxadiazole ~3.1† 465.9 (calc.) Oxadiazole, acetamide, 4-Cl benzyl
E999-0294 () 1,8-Naphthyridine 3-(4-Chlorobenzoyl) 2.667 355.78 Chlorobenzoyl, acetamide
Compound 67 () 1,4-Dihydronaphthyridine Adamantyl carboxamide N/A 422 (MH+) Carboxamide, adamantyl
6a () Triazole-acetamide Naphthalen-1-yloxymethyl triazole N/A ~393 (HRMS) Triazole, naphthyloxy, acetamide

logP values inferred from substituent contributions (e.g., *p-tolyl increases lipophilicity vs. chlorobenzoyl).
†Estimated using fragment-based methods.

Key Observations:
  • Oxadiazole vs. Carboxamide/Triazole : The 1,2,4-oxadiazole in the target compound enhances metabolic stability compared to hydrolytically labile carboxamides (e.g., E999-0294) or triazoles (e.g., 6a) .

Pharmacological and Physicochemical Properties

Table 2: Hypothesized Bioactivity Based on Structural Analogs
Compound Potential Activity Supporting Evidence from Analogs
Target Compound Antimicrobial, kinase inhibition Oxadiazoles in show antimicrobial activity ; naphthyridines in target enzymes .
E999-0294 Anticancer, DNA intercalation Chlorobenzoyl groups in naphthyridines are associated with topoisomerase inhibition .
6a () Antioxidant, antimicrobial Triazole-acetamides in and exhibit radical scavenging and bacterial growth inhibition .
Key Differences:
  • Solubility : The target compound’s higher logP (~3.1) compared to E999-0294 (logP 2.67) may reduce aqueous solubility, necessitating formulation optimization.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis involves multi-step organic reactions, including cyclocondensation for the 1,8-naphthyridine core and oxadiazole ring formation. Critical parameters include:

  • Catalyst selection : Piperidine and acetic acid are often used to catalyze Knoevenagel condensations and cyclization steps, as seen in analogous syntheses of naphthyridine derivatives .
  • Solvent systems : Anhydrous alcohols (e.g., ethanol) are preferred for moisture-sensitive reactions, while 1,4-dioxane may be used for coupling steps .
  • Purification : Recrystallization from ethyl acetate/pentane mixtures (50:50) effectively isolates diastereomers, with yields around 35% .

Q. Which spectroscopic techniques are essential for structural validation?

A combination of techniques is required:

  • NMR : Proton signals for aromatic protons (δ 7.24–8.53 ppm) and carbonyl groups (δ 1651–1686 cm⁻¹ in IR) confirm the naphthyridine and acetamide moieties .
  • Mass spectrometry : High-resolution MS (e.g., m/z 423 [M+]) verifies molecular weight and fragmentation patterns .
  • IR spectroscopy : Peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) distinguish functional groups .

Q. How can researchers optimize reaction yields for the oxadiazole ring formation?

  • Temperature control : Maintaining 10°C during chloroacetyl chloride addition minimizes side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of starting materials (e.g., triethylamine to chloroacetyl chloride) ensures complete conversion .
  • Reaction time : Extended stirring (6–20 hours) improves cyclization efficiency .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR integration or unexpected IR peaks may arise from:

  • Tautomerism : The 1,8-naphthyridine core can exhibit keto-enol tautomerism, altering proton shifts. Use deuterated DMSO to stabilize tautomeric forms .
  • Residual solvents : Ensure complete solvent removal under vacuum (<0.1 mmHg) to avoid overlapping peaks .
  • Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 80°C) resolves overlapping signals in flexible regions .

Q. How can flow chemistry improve scalability and reproducibility?

Flow reactors enhance:

  • Mixing efficiency : Continuous-flow systems reduce reaction times (e.g., from hours to minutes) for diazomethane syntheses .
  • Temperature uniformity : Microfluidic channels maintain precise thermal control (±1°C), critical for exothermic steps like oxadiazole formation .
  • Process Analytical Technology (PAT) : In-line FTIR or UV-vis monitors real-time conversion, enabling immediate parameter adjustments .

Q. What computational methods predict biological activity or binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. For example, the oxadiazole moiety may act as a hydrogen-bond acceptor in enzyme active sites .
  • QSAR : Use descriptors like logP (calculated ~3.2) and polar surface area (~85 Ų) to correlate structure with permeability or solubility .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. How do researchers validate fluorescence-based assays for this compound?

Fluorescence intensity studies require:

  • Quenching controls : Add potassium iodide (0–200 mM) to assess static vs. dynamic quenching mechanisms .
  • Quantum yield calculation : Compare integrated emission spectra to reference standards (e.g., quinine sulfate) .
  • pH dependence : Test fluorescence at pH 3–10 to identify optimal conditions (e.g., pH 7.4 for physiological relevance) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Oxadiazole Formation

ParameterOptimal ValueEvidence Source
Temperature10°C (initial), RT (post-addition)
Solvent1,4-Dioxane
CatalystTriethylamine
Reaction Time6 hours
Yield35–67%

Q. Table 2: Critical NMR Assignments

Proton Environmentδ (ppm)Functional Group
Aromatic H (naphthyridine)7.24–8.531,8-Naphthyridine core
NH (amide)9.91 (d, 1H)Acetamide
CH2 (benzyl)5.68 (s, 2H)Chlorobenzyl

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